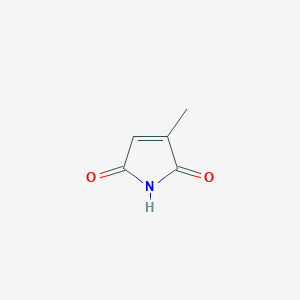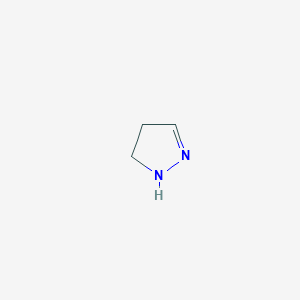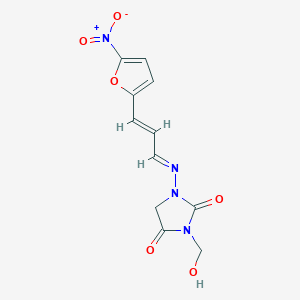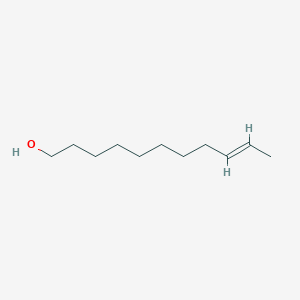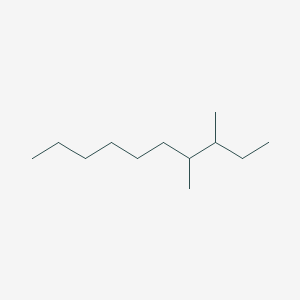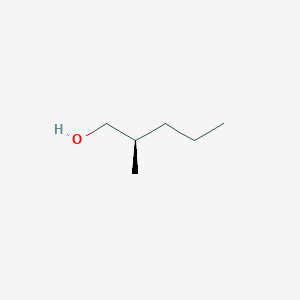![molecular formula C17H18O6P2 B094681 3,9-Diphenoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane CAS No. 144-35-4](/img/structure/B94681.png)
3,9-Diphenoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,9-Diphenoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane is a synthetic compound that has gained attention in the field of scientific research due to its unique physical and chemical properties. This compound is commonly referred to as 'SPDP' and has been widely used as a crosslinking agent in various biochemical applications. In 5]undecane.
作用機序
The mechanism of action of SPDP involves the formation of a stable covalent bond between two molecules. This compound has two reactive groups, which allows it to crosslink two molecules together. The first reactive group is a disulfide bond, which reacts with thiol groups on one molecule. The second reactive group is a N-hydroxysuccinimide ester, which reacts with amino groups on the other molecule. This reaction results in the formation of a stable covalent bond between the two molecules.
生化学的および生理学的効果
SPDP has been shown to have minimal biochemical and physiological effects on cells and tissues. This compound is relatively non-toxic and does not interfere with normal cellular processes. However, it is important to note that SPDP can crosslink proteins and other molecules, which can affect their function and activity. Therefore, it is important to use SPDP in a controlled manner to avoid any unwanted effects.
実験室実験の利点と制限
One of the main advantages of using SPDP in lab experiments is its ability to form stable conjugates between molecules. This allows researchers to study protein-protein interactions and other biological processes in a controlled manner. In addition, SPDP is relatively easy to use and does not require specialized equipment.
One of the limitations of using SPDP is its relatively low reactivity compared to other crosslinking agents. This can make it difficult to form stable conjugates between certain molecules. In addition, SPDP can be sensitive to pH and temperature, which can affect its reactivity.
将来の方向性
There are several future directions for the use of SPDP in scientific research. One potential application is the development of new biosensors and other analytical tools. SPDP can be used to immobilize enzymes and other proteins on solid supports, which can improve the sensitivity and selectivity of these devices.
Another potential application is the study of protein-protein interactions. SPDP can be used to crosslink proteins together, which can help researchers understand the mechanisms behind various biological processes. In addition, SPDP can be used to study the structure and function of proteins, which is essential for drug discovery and other applications.
Conclusion
In conclusion, 3,9-Diphenoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane, also known as SPDP, is a synthetic compound that has gained attention in the field of scientific research due to its unique physical and chemical properties. This compound has been widely used as a crosslinking agent in various biochemical applications and has several potential future directions. By understanding the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of SPDP, researchers can better utilize this compound in their work.
合成法
The synthesis of 3,9-Diphenoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane involves a multistep process that requires expertise in organic chemistry. The most common method used for the synthesis of SPDP involves the reaction of bis(2-chloroethyl)ether with sodium phosphate in the presence of a catalyst. This reaction results in the formation of bis(2-chloroethyl)phosphate, which is then reacted with phenol to form 3,9-Diphenoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane.
科学的研究の応用
SPDP has been widely used as a crosslinking agent in various biochemical applications. It is commonly used to crosslink proteins, peptides, and nucleic acids to form stable conjugates. This compound has also been used to immobilize enzymes on solid supports, which has led to the development of biosensors and other analytical tools. In addition, SPDP has been used to study protein-protein interactions, which is essential for understanding various biological processes.
特性
CAS番号 |
144-35-4 |
|---|---|
製品名 |
3,9-Diphenoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane |
分子式 |
C17H18O6P2 |
分子量 |
380.27 g/mol |
IUPAC名 |
3,9-diphenoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane |
InChI |
InChI=1S/C17H18O6P2/c1-3-7-15(8-4-1)22-24-18-11-17(12-19-24)13-20-25(21-14-17)23-16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChIキー |
SDCYWERHEYVPHL-UHFFFAOYSA-N |
SMILES |
C1C2(COP(O1)OC3=CC=CC=C3)COP(OC2)OC4=CC=CC=C4 |
正規SMILES |
C1C2(COP(O1)OC3=CC=CC=C3)COP(OC2)OC4=CC=CC=C4 |
その他のCAS番号 |
144-35-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



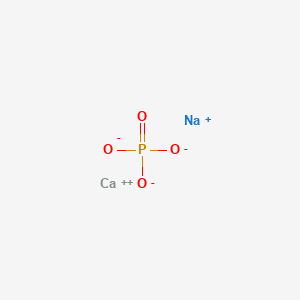
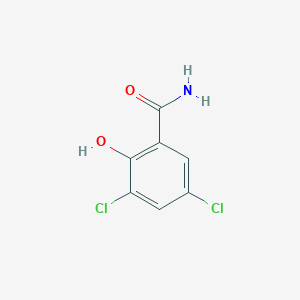
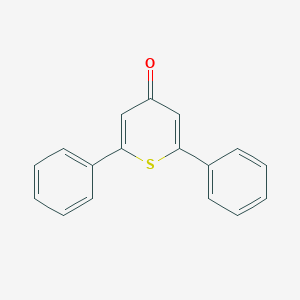


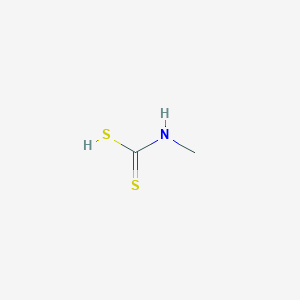
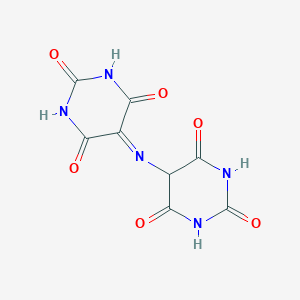
![Spiro[5.6]dodecane](/img/structure/B94616.png)
